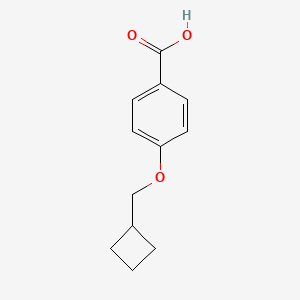
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine and nitro substitutions on biological activity.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
(3R)-1-(2-Chloro-4-nitrophenyl)pyrrolidin-3-ol: Similar structure with a chloro group instead of a fluoro group.
(3R)-1-(2-Fluoro-4-methylphenyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is unique due to the combination of the fluoro and nitro groups, which can significantly impact its chemical reactivity and biological activity. The specific stereochemistry (3R) also plays a crucial role in its interactions with other molecules.
特性
CAS番号 |
252337-14-7 |
|---|---|
分子式 |
C10H11FN2O3 |
分子量 |
226.20 g/mol |
IUPAC名 |
(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
InChIキー |
QENGWXHQBHRUCG-MRVPVSSYSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
正規SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8766926.png)

![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
![2-Iso-propylidenebicyclo[2.2.1]heptane](/img/structure/B8766941.png)
![(3aR,5S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B8766943.png)





